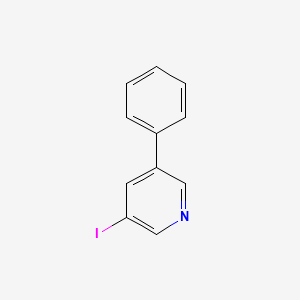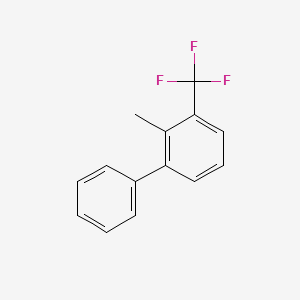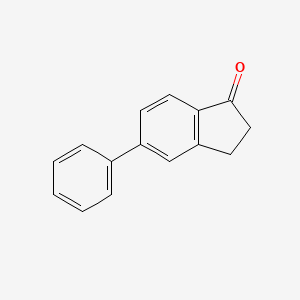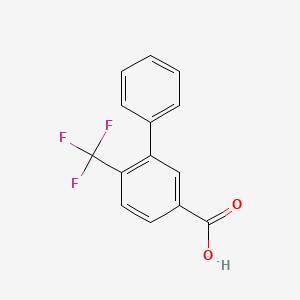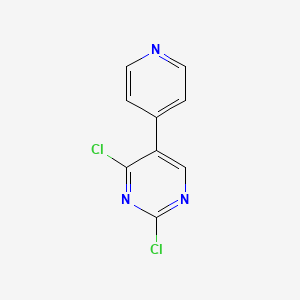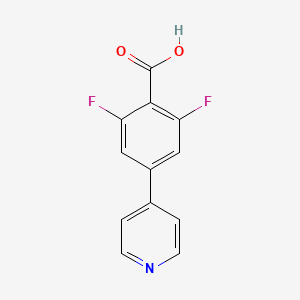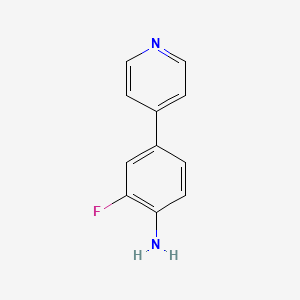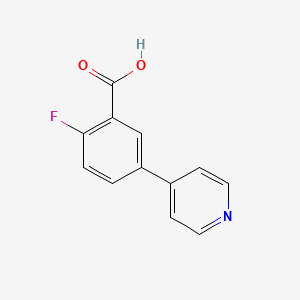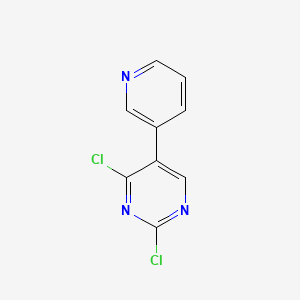
2,4-Dichloro-5-(pyridin-3-yl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dichloro-5-(pyridin-3-yl)pyrimidine is an aromatic heterocyclic compound that contains both pyridine and pyrimidine rings. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of chlorine atoms and a pyridinyl group in its structure makes it a versatile intermediate for the synthesis of more complex molecules.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-5-(pyridin-3-yl)pyrimidine typically involves the reaction of 2,4-dichloropyrimidine with 3-pyridylboronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like ethanol or dioxane. The reaction is carried out at elevated temperatures, usually around 100°C .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-throughput reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products.
化学反应分析
Types of Reactions: 2,4-Dichloro-5-(pyridin-3-yl)pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with different nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in cross-coupling reactions like Suzuki-Miyaura and Heck reactions to form carbon-carbon bonds.
Oxidation and Reduction: The pyridinyl and pyrimidine rings can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.
Coupling Reactions: Utilize palladium catalysts and bases like potassium carbonate in solvents such as ethanol or dioxane.
Oxidation and Reduction: Use oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products:
Substitution Reactions: Yield substituted pyrimidines with various functional groups.
Coupling Reactions: Produce biaryl compounds or other complex structures.
Oxidation and Reduction: Result in oxidized or reduced derivatives of the original compound.
科学研究应用
2,4-Dichloro-5-(pyridin-3-yl)pyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, antiviral, and anticancer properties
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new materials and chemicals.
Material Science: Its derivatives are explored for use in the development of advanced materials with specific electronic or optical properties.
作用机制
The mechanism of action of 2,4-Dichloro-5-(pyridin-3-yl)pyrimidine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The chlorine atoms and pyridinyl group can form hydrogen bonds and other interactions with biological molecules, influencing their function and leading to therapeutic effects .
相似化合物的比较
2,4-Dichloropyrimidine: Lacks the pyridinyl group but shares the pyrimidine core structure.
5-(Pyridin-3-yl)pyrimidine: Similar structure but without the chlorine atoms.
2,4-Dichloro-6-(pyridin-3-yl)pyrimidine: Similar but with an additional chlorine atom at the 6-position.
Uniqueness: 2,4-Dichloro-5-(pyridin-3-yl)pyrimidine is unique due to the specific positioning of the chlorine atoms and the pyridinyl group, which confer distinct reactivity and interaction profiles. This makes it a valuable intermediate for synthesizing a variety of compounds with tailored properties .
属性
IUPAC Name |
2,4-dichloro-5-pyridin-3-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2N3/c10-8-7(5-13-9(11)14-8)6-2-1-3-12-4-6/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPRHNRNWVAMNIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CN=C(N=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
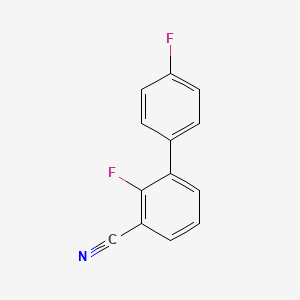
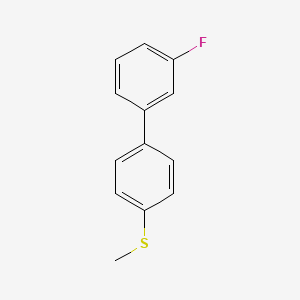
![3'-Fluoro-5-(trifluoromethyl)-[1,1'-biphenyl]-2-amine](/img/structure/B7838242.png)
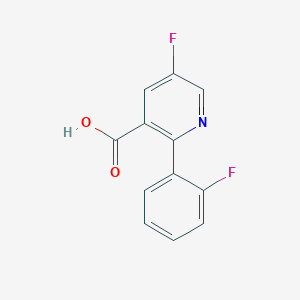
![3-Amino-4'-fluoro-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B7838257.png)
